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Introduction
Fibroblast activation is a critical process in tissue repair and regeneration, but its dysregulation

is a hallmark of fibrotic diseases and the tumor microenvironment. A key surface marker and

modulator of fibroblast phenotype is CD90 (also known as Thy-1). This technical guide

provides an in-depth overview of the role of CD90 in fibroblast activation, focusing on key

signaling pathways, quantitative expression data, and detailed experimental protocols to aid in

the investigation of this important cellular process.

Data Presentation: Quantitative Analysis of CD90
Expression in Fibroblasts
The expression of CD90 is highly dynamic and context-dependent, often varying between

tissues and disease states. The following tables summarize key quantitative data on CD90

expression in fibroblast populations.

Table 1: CD90 Expression in Normal vs. Cancer-Associated Fibroblasts (CAFs)
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Tissue Type Comparison Method Key Findings Reference

Prostate Cancer
CD90^hi^ vs.

CD90^lo^ CAFs
FACS, qPCR

CD90^hi^ cells

showed 20- to

30-fold higher

CD90 expression

than CD90^lo^

cells.[1]

[1]

Breast Cancer

Tumor vs.

Normal

Mammary Tissue

Flow Cytometry

~2.4% of cells in

the tumor were

CD90.2+,

compared to

~30% in the

normal

mammary fat

pad.[2]

[2]

Prostate Cancer
Cancer vs. Non-

Cancer Tissue
Proteomics, IHC

Increased

amount of

CD90/THY1 in

cancer

supernatants. A

layer of 5-10

CD90-positive

stromal cells was

localized to

tumor glands,

compared to a

single cell layer

around benign

glands.

[3]

Table 2: CD90 Expression in Fibrotic vs. Normal Tissues
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Disease Model Tissue Method Key Findings Reference

Idiopathic

Pulmonary

Fibrosis (IPF)

Lung Not Specified

Myofibroblasts in

fibroblastic

lesions are

CD90-negative,

while normal

lung fibroblasts

are

predominantly

CD90-positive.[4]

[4]

Keloids Skin Not Specified

Significantly

increased

percentage of

CD90+

fibroblasts in

keloids

compared to

normal tissue.[4]

[4]

Systemic

Sclerosis
Skin Not Specified

CD90 expression

positively

correlates with

fibrosis.[5]

[5]

Cholestatic Liver

Injury
Liver Not Specified

CD90 expression

positively

correlates with

fibrosis.[5]

[5]

Signaling Pathways Involving CD90 in Fibroblast
Activation
CD90 is a glycosylphosphatidylinositol (GPI)-anchored protein, and as such, lacks an

intracellular domain. Its signaling capabilities are mediated through interactions with other cell

surface and transmembrane proteins, primarily integrins.
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CD90-Integrin-RhoA Signaling Axis in
Mechanotransduction
CD90 plays a crucial role in how fibroblasts sense and respond to the stiffness of the

extracellular matrix (ECM), a key aspect of their activation. This is mediated through its

interaction with integrins, leading to the activation of the small GTPase RhoA.
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CD90-Integrin-RhoA signaling in mechanotransduction.

CD90-Integrin-FasL Signaling in Apoptosis Regulation
In certain contexts, particularly in normal tissue homeostasis, CD90 can promote fibroblast

apoptosis, a process that is often suppressed in fibrotic diseases. This is achieved through an

interaction with β3 integrins, leading to the upregulation of Fas Ligand (FasL).
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CD90-mediated regulation of fibroblast apoptosis via FasL.
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Experimental Protocols
Detailed methodologies for key experiments cited in the study of CD90 in fibroblast activation

are provided below.

Protocol 1: Isolation of CD90+ Fibroblasts by Magnetic-
Activated Cell Sorting (MACS)
This protocol outlines the enrichment of CD90-positive fibroblasts from a single-cell suspension

of tissue.

Materials:

Single-cell suspension from tissue digest

Buffer: PBS with 0.5% BSA and 2 mM EDTA

CD90 MicroBeads (e.g., Miltenyi Biotec)

MACS Columns and Separator

Procedure:

Cell Preparation: Start with a single-cell suspension of fibroblasts. Centrifuge at 300 x g for

10 minutes and resuspend the cell pellet in 80 µL of buffer per 10^7^ total cells.

Magnetic Labeling: Add 20 µL of CD90 MicroBeads per 10^7^ total cells. Mix well and

incubate for 15 minutes at 2-8°C.

Washing: Add 1-2 mL of buffer per 10^7^ cells and centrifuge at 300 x g for 10 minutes.

Aspirate the supernatant completely.

Resuspension: Resuspend the cell pellet in 500 µL of buffer.

Magnetic Separation:

Place a MACS column in the magnetic field of a MACS separator.
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Prepare the column by rinsing with 500 µL of buffer.

Apply the cell suspension onto the column.

Wash the column with 3 x 500 µL of buffer. Collect the flow-through, which contains the

unlabeled (CD90-negative) cells.

Remove the column from the separator and place it on a fresh collection tube.

Pipette 1 mL of buffer onto the column and firmly push the plunger into the column to elute

the magnetically labeled (CD90-positive) cells.

Protocol 2: Flow Cytometry Analysis of CD90
Expression
This protocol describes the staining of fibroblasts for flow cytometric analysis of CD90 surface

expression.

Materials:

Fibroblast cell suspension

Staining Buffer: PBS with 1% BSA

Blocking Buffer: Staining buffer with 10% human serum

Primary Antibody: Fluorochrome-conjugated anti-human CD90 antibody (e.g., FITC, PE, or

APC conjugated)

Isotype control antibody with the same fluorochrome

Flow cytometer

Procedure:

Cell Preparation: Harvest fibroblasts and prepare a single-cell suspension. Aliquot

approximately 1 x 10^6^ cells per tube.
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Blocking: Resuspend cells in 100 µL of blocking buffer and incubate for 15 minutes at 4°C to

block non-specific antibody binding.

Staining: Add the primary anti-CD90 antibody at the manufacturer's recommended

concentration. For the negative control, add the corresponding isotype control antibody to a

separate tube. Incubate for 30-60 minutes at 4°C in the dark.

Washing: Add 2 mL of staining buffer to each tube and centrifuge at 300-400 x g for 5

minutes at 4°C. Discard the supernatant. Repeat the wash step twice.

Acquisition: Resuspend the cell pellet in 300-500 µL of staining buffer and analyze on a flow

cytometer.

Protocol 3: Immunofluorescence Staining of CD90 in
Cultured Fibroblasts
This protocol details the visualization of CD90 expression in adherent fibroblast cultures.

Materials:

Fibroblasts cultured on glass coverslips or chamber slides

PBS (Phosphate-Buffered Saline)

Fixation Solution: 4% paraformaldehyde (PFA) in PBS

Permeabilization Buffer: 0.1% Triton X-100 in PBS

Blocking Buffer: 1% BSA in PBS

Primary Antibody: Anti-CD90 antibody

Secondary Antibody: Fluorochrome-conjugated secondary antibody against the primary

antibody's host species

Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)

Mounting Medium
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Procedure:

Cell Culture: Seed fibroblasts onto glass coverslips in a culture dish and grow to the desired

confluency.

Fixation: Gently wash the cells with PBS. Fix the cells with 4% PFA for 15 minutes at room

temperature.

Washing: Wash the cells three times with PBS for 5 minutes each.

Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes.

Blocking: Wash with PBS and then block with blocking buffer for 1 hour at room temperature.

Primary Antibody Incubation: Dilute the primary anti-CD90 antibody in blocking buffer and

incubate with the cells overnight at 4°C in a humidified chamber.

Washing: Wash the cells three times with PBS for 5 minutes each.

Secondary Antibody Incubation: Dilute the fluorochrome-conjugated secondary antibody in

blocking buffer and incubate for 1 hour at room temperature in the dark.

Nuclear Staining: Wash with PBS and then incubate with DAPI solution for 5 minutes.

Mounting: Wash three times with PBS. Mount the coverslip onto a microscope slide using

mounting medium.

Imaging: Visualize the staining using a fluorescence microscope.

Protocol 4: Western Blot Analysis of CD90
This protocol is for the detection of CD90 protein levels in fibroblast lysates.

Materials:

Fibroblast cell pellet

RIPA Lysis Buffer with protease inhibitors
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BCA Protein Assay Kit

Laemmli sample buffer

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membrane

Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-

20)

Primary Antibody: Anti-CD90 antibody

Secondary Antibody: HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Protein Extraction: Lyse fibroblast pellets in RIPA buffer on ice for 30 minutes. Centrifuge at

14,000 x g for 15 minutes at 4°C. Collect the supernatant.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5

minutes.

SDS-PAGE: Load samples onto an SDS-PAGE gel and run until the dye front reaches the

bottom.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with the primary anti-CD90 antibody

diluted in blocking buffer overnight at 4°C.

Washing: Wash the membrane three times with TBST for 10 minutes each.
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Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1

hour at room temperature.

Detection: Wash the membrane as before. Apply the chemiluminescent substrate and

visualize the bands using an imaging system.

Protocol 5: Quantitative Real-Time PCR (qPCR) for CD90
mRNA Expression
This protocol is for quantifying the relative expression levels of CD90 mRNA in fibroblasts.

Materials:

Fibroblast cell pellet

RNA extraction kit

cDNA synthesis kit

SYBR Green or TaqMan qPCR master mix

Forward and reverse primers for CD90 and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

RNA Extraction: Isolate total RNA from fibroblast pellets using a commercial kit according to

the manufacturer's instructions.

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

qPCR Reaction Setup: Prepare the qPCR reaction mix containing qPCR master mix, forward

and reverse primers (for CD90 or the housekeeping gene), and diluted cDNA.

qPCR Run: Perform the qPCR on a real-time PCR system with appropriate cycling

conditions.

Data Analysis: Determine the cycle threshold (Ct) values for CD90 and the housekeeping

gene. Calculate the relative expression of CD90 using the ΔΔCt method.
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Conclusion
CD90 is a multifaceted protein that plays a significant role in regulating fibroblast activation,

with implications for a wide range of physiological and pathological processes. Its expression

level can distinguish between different fibroblast subpopulations, and its signaling through

integrin-mediated pathways influences key cellular behaviors such as mechanotransduction

and apoptosis. The experimental protocols provided in this guide offer a robust framework for

researchers to investigate the intricate role of CD90 in fibroblast biology and its potential as a

therapeutic target in fibrotic diseases and cancer.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1680874?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680874?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

